![molecular formula C17H21N5O3 B2629852 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034251-42-6](/img/structure/B2629852.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound,6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]oxazine
, the structure was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone”, also known as “3-methyl-6-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine”:
Neuroprotective Agents
This compound has shown potential as a neuroprotective agent. Its structure allows it to interact with specific neural pathways, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to inhibit certain enzymes and receptors in the brain makes it a promising candidate for further research in neuroprotection.
Anti-inflammatory Applications
Research indicates that this compound can act as an anti-inflammatory agent. Its molecular structure enables it to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Therapeutics
The compound has been studied for its potential use in cancer therapy. It can inhibit the growth of cancer cells by interfering with specific signaling pathways that are crucial for cancer cell proliferation and survival . This makes it a promising candidate for developing new anticancer drugs, particularly for cancers that are resistant to current treatments.
Antiviral Agents
There is evidence to suggest that this compound could be effective as an antiviral agent. Its ability to inhibit viral replication by targeting specific viral enzymes makes it a potential candidate for treating viral infections such as influenza and hepatitis . Further research is needed to fully understand its antiviral mechanisms and efficacy.
Antibacterial Applications
The compound has shown antibacterial properties, making it a potential candidate for developing new antibiotics . Its unique structure allows it to target bacterial cell walls and inhibit bacterial growth, which could be particularly useful in treating antibiotic-resistant bacterial infections.
Cardiovascular Disease Treatment
Research has explored the use of this compound in treating cardiovascular diseases. Its ability to modulate certain cardiovascular pathways and reduce oxidative stress in heart tissues suggests it could be beneficial in treating conditions such as hypertension and atherosclerosis .
Pain Management
Studies have indicated that this compound could be used in pain management. Its ability to interact with pain receptors and inhibit pain signals suggests it could be effective in treating chronic pain conditions. This could provide an alternative to traditional pain medications, which often have significant side effects.
RSC Medicinal Chemistry Molecules Springer Europe PMC Springer RSC Medicinal Chemistry : Molecules : Springer
Safety And Hazards
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-5-6-15(19-18-12)25-13-4-2-7-21(11-13)17(23)14-10-16-22(20-14)8-3-9-24-16/h5-6,10,13H,2-4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABOEUZXLFSBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.